

Application Note & Protocol: Preparation of Colloidal Antimony Pentoxide from Sodium Antimonate Hexahydrate

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Compound of Interest

Compound Name: *Sodium antimonate*

Cat. No.: *B085099*

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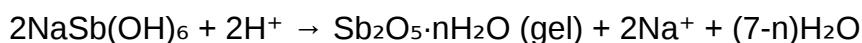
Audience: Researchers, scientists, and drug development professionals.

Abstract

Colloidal antimony pentoxide (Sb_2O_5) is a material of significant interest, primarily utilized as a flame retardant synergist in plastics, textiles, and coatings.[1][2] This document provides a detailed protocol for the synthesis of a stable colloidal antimony pentoxide sol starting from **sodium antimonate** hexahydrate ($\text{NaSb}(\text{OH})_6$). The primary method described is a two-step process involving the formation of an antimony pentoxide gel via acid treatment, followed by the peptization of this gel using a base to create a stable colloidal dispersion.[3] This approach avoids the operational complexities associated with ion-exchange methods, such as the separation and regeneration of resins.

Principle

The synthesis is based on the reaction of **sodium antimonate** with a strong inorganic acid to precipitate hydrated antimony pentoxide as a gel. The reaction is governed by the following general equation:



The resulting gel is then washed to remove the sodium salt byproduct. Subsequently, the purified gel is peptized by treating it with a base at an elevated temperature. Peptization is the

process of breaking down the gel agglomerates and dispersing them into a stable colloidal sol.

Materials and Equipment

- Reagents:
 - **Sodium Antimonate** (NaSb(OH)_6)
 - Hydrochloric Acid (HCl, 35%) or Nitric Acid (HNO_3 , 60%)
 - Organic Base (e.g., Triethanolamine) or Inorganic Base (e.g., NaOH, NH_4OH)
 - Deionized Water
- Equipment:
 - Glass reaction vessel with a mechanical stirrer and heating mantle
 - Condenser
 - pH meter
 - Centrifuge or vacuum filtration apparatus
 - Evaporator (optional, for concentration)
 - Particle size analyzer
 - Viscometer

Experimental Protocol

This protocol is a generalized procedure based on established methods.^[3] Researchers should refer to the subsequent data table for specific quantitative examples to optimize their synthesis.

Step 1: Formation of Antimony Pentoxide Gel

- In a reaction vessel, disperse the specified amount of **sodium antimonate** in deionized water with vigorous stirring to form a slurry.
- Slowly add the required amount of inorganic acid (e.g., 35% HCl) to the slurry while maintaining continuous stirring.
- Heat the mixture to the desired reaction temperature (e.g., 25-50°C).
- Allow the reaction to proceed for a set duration (e.g., 3.5-8 hours) to ensure the complete formation of the antimony pentoxide gel.^[3] The stoichiometric amount of acid relative to the **sodium antimonate** is a critical parameter and should be between 0.7 and 5.0.^[3]

Step 2: Separation and Washing of the Gel

- After the reaction is complete, separate the gel slurry from the liquid phase using centrifugal filtration or vacuum filtration.^[3]
- Wash the collected gel cake thoroughly by pouring deionized water over it, typically 1 to 4 times the volume of the initial reaction mixture.^[3] This step is crucial for removing the sodium salt byproduct (e.g., NaCl).
- Continue washing until the conductivity of the filtrate is near that of deionized water, indicating the removal of ionic impurities.

Step 3: Peptization of the Gel

- Transfer the washed antimony pentoxide gel wet cake into a clean reaction vessel.
- Add a fresh volume of deionized water and disperse the gel with stirring.
- Add the specified amount of a peptizing agent, such as an organic base (e.g., triethanolamine).
- Heat the dispersion to the peptization temperature (e.g., 80-90°C) with continuous stirring.
- Maintain these conditions for several hours (e.g., 6-25 hours) until a stable, translucent colloidal sol is formed.

Step 4: Concentration (Optional)

- If a higher concentration of antimony pentoxide is required, the sol can be concentrated using an evaporator at an elevated temperature (e.g., 80°C).
- Concentrate the sol until the desired Sb_2O_5 percentage is achieved.

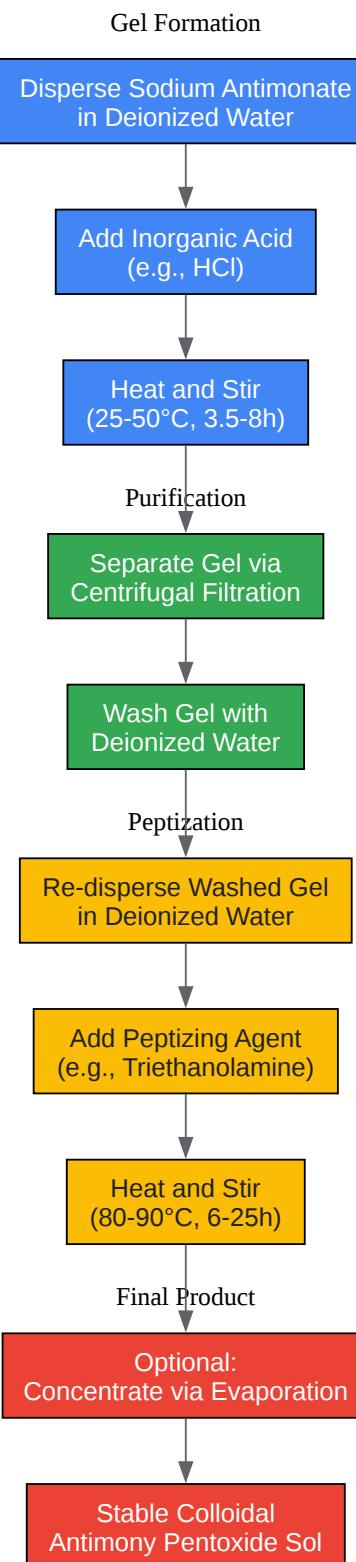
Quantitative Data from Synthesis Examples

The following table summarizes various experimental conditions and results for the preparation of colloidal antimony pentoxide.

Parameter	Example 1	Example 2[3]	Example 3	Example 4
Sodium Antimonate	720 g	1440 g	480 g	250 g
Water (Dispersion)	823 ml	1640 ml	2240 ml	1550 ml
Acid Type	35% HCl	35% HCl	35% HCl	35% HCl
Acid Amount	300 g	680 g	320 g	200 g
Reaction Temperature	25°C	50°C	40°C	25°C
Reaction Time	4 hours	3.5 hours	4 hours	8 hours
Peptizing Agent	Triethanolamine	-	10% NaOH	-
Peptization Temp.	80°C	-	90°C	-
Peptization Time	6 hours	-	25 hours	-
Final Sb ₂ O ₅ Conc.	49.0%	-	~50% (after pept.)	-
Final pH	8.0	-	-	-
Final Viscosity	9.5 c.p.	-	-	-
Final Particle Size	10 - 40 nm	-	-	-

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the synthesis process.

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Caption: Experimental workflow for colloidal Sb_2O_5 synthesis.

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Caption: Logical relationship of key synthesis stages.

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References

- 1. nyacol.com [nyacol.com]
- 2. China Colloid Antimony Pentoxide Manufacturer and Supplier | UrbanMines [um-material.com]
- 3. US4589997A - Process for preparing colloidal solution of antimony pentoxide - Google Patents [patents.google.com]
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